The metabolites of 15-lipoxygenase (15-LOX) have been the subject of research due to their potential therapeutic effects in various diseases. Among these metabolites, 13(S)-hydroperoxyoctadecatrienoic acid (13-HpOTrE) has shown promising results in preclinical studies. 13-HpOTrE is a product of the 15-LOX pathway and has been identified as a ligand for peroxisome proliferator-activated receptor gamma (PPARgamma), a nuclear hormone receptor with a role in the regulation of inflammation and cell proliferation12.
The mechanism of action of 13-HpOTrE appears to be multifaceted. In the context of cancer, 13-HpOTrE has been shown to reduce the viability of cutaneous squamous cell carcinoma cells in 2D cultures, indicating a cytotoxic effect. However, this effect was not observed in 3D tumor constructs, suggesting that the tumor microenvironment plays a significant role in drug efficacy. Despite the lack of cytotoxicity in 3D cultures, 13-HpOTrE was found to modulate the levels of interleukin-6 (IL-6), an inflammatory cytokine, bringing it closer to levels observed in tumor-free constructs1. This indicates that 13-HpOTrE may exert anti-inflammatory effects, which could be beneficial in the treatment of diseases characterized by chronic inflammation.
In cancer research, 13-HpOTrE has been studied for its apoptotic and anti-inflammatory effects. The metabolite was found to be highly cytotoxic to cancer cells in 2D cultures, but its efficacy was significantly reduced in 3D tumor constructs that mimic the tumor microenvironment. This highlights the importance of considering the tumor microenvironment in drug screening and suggests that 13-HpOTrE may have potential as an anti-cancer agent, particularly in combination with other treatments that can target the 3D structure of tumors1.
In the field of inflammatory diseases, such as inflammatory bowel disease (IBD), 13-HpOTrE's role as a PPARgamma ligand is of particular interest. PPARgamma activation has been associated with the repression of pro-inflammatory factors and amelioration of colitis in animal models. The related metabolite, 13-Oxo-ODE, which is derived from 13-HpOTrE, has been shown to bind to PPARgamma and exert anti-inflammatory effects in colonic epithelial cells. This suggests that targeting the 13-HpOTrE pathway or its metabolites could be a therapeutic strategy in treating IBD and other inflammatory conditions2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: